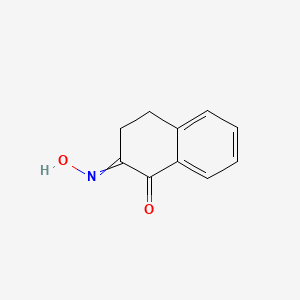
2-Hydroxyimino-1-tetralone
Cat. No. B8556356
M. Wt: 175.18 g/mol
InChI Key: CMBOOGVJHNRHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04540691
Procedure details


4-(p-methoxyphenyl)butanoic acid (Compound 13, R1 =H, R2 =CH3) is treated with polyphosphoric acid (PPA) to form 7-methoxytetralone via Friedel-Crafts acylation (Compound 1, R1 =H, R2 =CH3 on C7. ##STR19## The tetralone (Compound 1) is then reacted with N-butylnitrite and potassium ethoxide to yield 2-hydroxyimino-7-methoxy-1-tetralone (Compound 2, R2 =CH3 on C7.



Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:13].CCCC[O:18][N:19]=O.[O-:21]CC.[K+]>>[OH:18][N:19]=[C:7]1[CH2:8][CH2:9][C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[C:6]1=[O:21].[OH:18][N:19]=[C:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:13] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1C(C2=CC=CC=C2CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1C(C2=CC=CC=C2CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCON=O
|
|
Name
|
potassium ethoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ON=C1C(C2=CC(=CC=C2CC1)OC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ON=C1C(C2=CC=CC=C2CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
